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The purification of antibody-drug conjugates (ADCs) is a critical and complex step in their

manufacturing process. Unlike monoclonal antibodies (mAbs), ADCs are heterogeneous

mixtures containing the desired conjugate alongside unconjugated antibodies, free drug-linker

species, and aggregates.[1][2] Effective purification strategies are therefore essential to ensure

the safety, efficacy, and quality of the final therapeutic product. This document provides detailed

application notes and experimental protocols for the key techniques used in ADC purification.

Introduction to ADC Purification
The downstream processing of ADCs aims to isolate the desired ADC species with a specific

drug-to-antibody ratio (DAR) while removing process-related and product-related impurities.[2]

[3] The unique characteristics of ADCs, particularly the hydrophobicity of the cytotoxic payload,

necessitate specialized purification approaches that often differ from standard mAb purification

platforms.[4] Critical quality attributes (CQAs) that must be carefully controlled during

purification include the DAR, the distribution of different DAR species, the level of unconjugated

antibody, free drug-linker, and the presence of aggregates.[2][3]

A typical ADC purification workflow involves a capture step, followed by one or more polishing

steps to remove remaining impurities and to formulate the final product. The choice and

sequence of these purification techniques depend on the specific characteristics of the ADC,

including the conjugation chemistry, the properties of the antibody and the drug-linker.
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Key Purification Techniques
Several chromatographic and filtration techniques are employed for the purification of ADCs.

These include Protein A affinity chromatography, size exclusion chromatography (SEC),

hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), and

tangential flow filtration (TFF).

Protein A Affinity Chromatography
Protein A chromatography is a widely used capture step in mAb and ADC purification due to its

high selectivity for the Fc region of IgG.[5][6] This technique effectively removes impurities such

as host cell proteins (HCPs), DNA, and components from the cell culture medium.[5][7] For

ADCs, the conditions for Protein A chromatography, particularly the elution pH, need to be

carefully optimized to prevent aggregation and degradation of the conjugate.[1]

Table 1: Performance Metrics for Protein A Chromatography in ADC Purification

Parameter Typical Range/Value References

Purity after Capture >90% [1]

Recovery/Yield 95-99% [1]

Dynamic Binding Capacity Varies by resin [1]

Elution pH 3.2 - 3.5 [1]

Objective: To capture the ADC from the clarified harvest and remove process-related impurities.

Materials:

Protein A affinity column (e.g., MabSelect SuRe, Praesto Jetted A50)

Chromatography system (e.g., ÄKTA pure)

Binding/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4

Wash Buffer: PBS with 1 M NaCl, pH 7.4
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Elution Buffer: 0.1 M Glycine, pH 3.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Clarified ADC harvest

Procedure:

Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of

Binding/Equilibration Buffer at a flow rate of 150 cm/hr.[8]

Sample Loading: Load the clarified ADC harvest onto the column at a flow rate of 100-150

cm/hr. The loading capacity will depend on the specific resin and ADC.[1]

Washing: Wash the column with 5-10 CVs of Wash Buffer to remove non-specifically bound

impurities.[8]

Elution: Elute the bound ADC with 5 CVs of Elution Buffer at a flow rate of 100 cm/hr.[8]

Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH

and prevent acid-induced aggregation.

Regeneration: Regenerate the column according to the manufacturer's instructions, typically

with a low pH solution followed by re-equilibration with Binding/Equilibration Buffer.[8]

Size Exclusion Chromatography (SEC)
Size exclusion chromatography separates molecules based on their hydrodynamic radius.[9] In

ADC purification, SEC is primarily used as a polishing step to remove high-molecular-weight

(HMW) aggregates and low-molecular-weight (LMW) fragments.[10][11] The choice of mobile

phase is critical to prevent non-specific interactions between the hydrophobic ADC and the

stationary phase, which can lead to poor peak shape and inaccurate quantification.[11][12]

Table 2: Performance Metrics for Size Exclusion Chromatography in ADC Purification
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Parameter Typical Range/Value References

Aggregate Removal To <1% [2][13]

Monomer Purity >99% [2][13]

Recovery/Yield >95% [9]

Resolution (Monomer/Dimer) >1.5 [2]

Objective: To remove aggregates and fragments from the ADC preparation.

Materials:

SEC column (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC)

HPLC or UHPLC system with UV detector

Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[14]

ADC sample (partially purified)

Procedure:

System and Column Equilibration: Equilibrate the SEC column with the Mobile Phase at a

flow rate of 0.5 mL/min until a stable baseline is achieved.

Sample Injection: Inject an appropriate volume of the ADC sample onto the column. The

sample load should not exceed 1-2% of the total column volume to ensure optimal

resolution.

Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Monitor the

elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and

then any fragments.

Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

Analysis: Analyze the collected fractions for purity and aggregate content.
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Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography is a powerful technique for separating molecules

based on their hydrophobicity.[15] For ADCs, HIC is uniquely suited to separate species with

different drug-to-antibody ratios (DAR), as the addition of each hydrophobic drug-linker

molecule increases the overall hydrophobicity of the conjugate.[4][16] This method is crucial for

controlling the DAR distribution, a critical quality attribute that can impact both the efficacy and

toxicity of the ADC.[17]

Table 3: Performance Metrics for Hydrophobic Interaction Chromatography in ADC Purification

Parameter Typical Range/Value References

DAR Species Separation
Baseline or near-baseline

resolution of DAR species
[16][18]

Recovery of Target DAR

Species
>80% [19]

Purity of Isolated DAR Species High, depending on resolution [20]

Objective: To separate ADC species with different DARs.

Materials:

HIC column (e.g., TSKgel Butyl-NPR, Protein-Pak Hi Res HIC)

HPLC or FPLC system

Buffer A (High Salt): 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0[15]

Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0[15]

ADC sample

Procedure:

Column Equilibration: Equilibrate the HIC column with 100% Buffer A for 5-10 CVs.
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Sample Preparation and Loading: Dilute the ADC sample in Buffer A and inject it onto the

column.

Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to

100% Buffer B over a defined number of column volumes (e.g., 20 CV). Species with lower

DARs (less hydrophobic) will elute earlier, while species with higher DARs (more

hydrophobic) will elute later.[20]

Fraction Collection: Collect fractions across the elution gradient.

Analysis: Analyze the collected fractions to determine the DAR of each peak.

Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net surface charge.[21] In

ADC purification, IEX is used to remove charge variants, which can arise from post-

translational modifications of the antibody or from the conjugation process itself.[10][22] The

addition of the drug-linker can alter the surface charge of the antibody, and IEX can be used to

separate these different species.[23] Both cation-exchange (CEX) and anion-exchange (AEX)

chromatography can be employed, depending on the isoelectric point (pI) of the ADC and the

desired separation.[3]

Table 4: Performance Metrics for Ion-Exchange Chromatography in ADC Purification

Parameter Typical Range/Value References

Charge Variant Separation
Resolution of acidic and basic

variants
[10][22]

Recovery >90% [24]

Removal of Impurities
Host cell DNA, endotoxins,

charge variants
[25]

Objective: To separate ADC charge variants.

Materials:
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Weak cation-exchange (WCX) column

Chromatography system

Buffer A: 20 mM MES, pH 6.0

Buffer B: 20 mM MES, 1 M NaCl, pH 6.0

ADC sample

Procedure:

Column Equilibration: Equilibrate the WCX column with Buffer A.

Sample Loading: Load the desalted ADC sample onto the column.

Gradient Elution: Elute the bound ADC using a linear gradient of increasing salt

concentration (from 0% to 100% Buffer B). More basic variants will bind more strongly and

elute at higher salt concentrations.

Fraction Collection: Collect fractions across the salt gradient.

Analysis: Analyze the fractions for the presence of different charge variants.

Tangential Flow Filtration (TFF)
Tangential flow filtration is a membrane-based technique used for buffer exchange,

concentration, and the removal of small molecule impurities.[26] In ADC manufacturing, TFF is

essential for removing unconjugated drug-linkers, organic solvents used in the conjugation

reaction, and for formulating the final ADC product into its storage buffer.[27][28] Ultrafiltration

(UF) is used to concentrate the ADC, while diafiltration (DF) is used for buffer exchange.[27]

Table 5: Performance Metrics for Tangential Flow Filtration in ADC Purification
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Parameter Typical Range/Value References

Solvent Clearance
>99.99% (4-log reduction) with

~10 diavolumes
[29]

Free Drug-Linker Removal To acceptable levels [9]

Recovery/Yield >90% [25]

Final Concentration 25-30 g/L [27]

Objective: To perform buffer exchange and concentrate the ADC.

Materials:

TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a

~150 kDa ADC)[27]

Diafiltration Buffer (Final formulation buffer)

ADC solution

Procedure:

System Preparation: Install the TFF membrane and condition the system by flushing with

buffer.[27]

Concentration (UF): Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L)

by applying transmembrane pressure (TMP) and recirculating the retentate.[27]

Diafiltration (DF): Perform diafiltration by adding Diafiltration Buffer to the retentate at the

same rate as the permeate is being removed. This is typically done for 5-10 diavolumes to

ensure complete buffer exchange.[27]

Final Concentration: After diafiltration, concentrate the ADC to the final target concentration.

Recovery: Recover the product from the TFF system.
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Visualizing Purification Workflows
The following diagrams illustrate the logical flow of a typical ADC purification process and the

principle of HIC for DAR separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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